molecular formula C9H12ClNO B586868 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride CAS No. 1794977-34-6

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride

Cat. No. B586868
CAS RN: 1794977-34-6
M. Wt: 188.669
InChI Key: IHWOUORJQZGRRF-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride” is a compound useful in organic synthesis . It is a biochemical used for proteomics research .


Molecular Structure Analysis

The InChI code for “2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride” is 1S/C9H11NO.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.65 . It is a powder at room temperature . The melting point is between 203-207 degrees Celsius .

Scientific Research Applications

Proteomics

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride: is utilized in proteomics research for the study of protein expression, modification, and function. It serves as a biochemical tool for probing protein interactions and dynamics, particularly in the context of post-translational modifications .

Neuroscience

In neuroscience, this compound finds application as a neuroactive amino acid derivative. It can be used to investigate neurotransmitter pathways and receptor site activity, aiding in the understanding of brain function and the development of treatments for neurological disorders .

Pharmacology

Pharmacological studies employ 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride to explore drug-receptor interactions. It helps in the synthesis of potential pharmacophores and the assessment of their therapeutic efficacy and safety profiles .

Biochemistry

Biochemists use this compound to study enzyme kinetics and substrate specificity. It acts as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and metabolic pathways .

Organic Chemistry

In organic chemistry, 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride is a valuable reagent for synthetic transformations. It’s involved in the preparation of complex organic molecules, contributing to the development of new synthetic methodologies.

Analytical Chemistry

This compound is applied in analytical chemistry for the development of analytical methods. It’s used as a standard or reference compound in chromatography and mass spectrometry to quantify or identify other substances .

Medicinal Chemistry

Medicinal chemists utilize 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride in the design and optimization of drug candidates. It’s instrumental in structure-activity relationship (SAR) studies, leading to the discovery of new medicines .

Environmental Science

In environmental science, the compound is used to study the fate and transport of organic contaminants. It serves as a model compound in environmental fate studies to understand the behavior of similar organic compounds in the ecosystem .

Mechanism of Action

The mechanism of action of “2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride” is not specified in the searched resources. Its use in proteomics research suggests it may interact with proteins or other biological molecules .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-1-[4-(trideuteriomethyl)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWOUORJQZGRRF-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.